2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that features a cyclopropane ring attached to an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with cyclopropanecarboxylic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, such as nickel, and may require specific temperatures and solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or cyclopropane ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both the cyclopropane and imidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-4-9-3-7(10)5-2-6(5)8;/h3-6H,2,8H2,1H3;1H |
InChI Key |
WDBBVUVJFPRFLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CC2N.Cl |
Origin of Product |
United States |
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